molecular formula C9H14FNO B2973382 N-(3-Fluorocyclohexyl)prop-2-enamide CAS No. 2224535-97-9

N-(3-Fluorocyclohexyl)prop-2-enamide

Cat. No. B2973382
CAS RN: 2224535-97-9
M. Wt: 171.215
InChI Key: UBJONXPTFGIAOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Fluorocyclohexyl)prop-2-enamide, also known as 3-FCYP, is a synthetic compound that belongs to the class of cyclohexylamines. It is a potent and selective agonist of the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells and has been implicated in various physiological and pathological processes. In recent years, 3-FCYP has gained significant attention as a research tool for investigating the role of CB2 receptors in the immune system and as a potential therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of N-(3-Fluorocyclohexyl)prop-2-enamide involves the activation of CB2 receptors on immune cells, leading to the modulation of various signaling pathways involved in inflammation, apoptosis, and cell proliferation. CB2 receptors are primarily expressed in immune cells, including T cells, B cells, macrophages, and dendritic cells, and have been shown to play a crucial role in the regulation of immune function. Activation of CB2 receptors by N-(3-Fluorocyclohexyl)prop-2-enamide leads to the inhibition of pro-inflammatory cytokines and chemokines, the suppression of immune cell activation and migration, and the promotion of tissue repair.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-Fluorocyclohexyl)prop-2-enamide are primarily mediated through the activation of CB2 receptors on immune cells. It has been shown to modulate various signaling pathways involved in inflammation, apoptosis, and cell proliferation, leading to the suppression of inflammation and the promotion of tissue repair. N-(3-Fluorocyclohexyl)prop-2-enamide has also been shown to have neuroprotective effects and to modulate pain perception through the activation of CB2 receptors in the central nervous system.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-Fluorocyclohexyl)prop-2-enamide as a research tool include its high potency and selectivity for CB2 receptors, its relatively straightforward synthesis, and its ability to modulate the immune response and promote tissue repair. However, there are also some limitations to its use, including its potential off-target effects, its limited solubility in aqueous solutions, and the need for further investigation into its pharmacokinetic and pharmacodynamic properties.

Future Directions

There are several future directions for research on N-(3-Fluorocyclohexyl)prop-2-enamide, including its potential therapeutic applications in various diseases, the development of more potent and selective CB2 receptor agonists, and the investigation of its pharmacokinetic and pharmacodynamic properties. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-(3-Fluorocyclohexyl)prop-2-enamide and its potential off-target effects. Overall, N-(3-Fluorocyclohexyl)prop-2-enamide has significant potential as a research tool and a therapeutic agent for various diseases, and further investigation is warranted.

Synthesis Methods

The synthesis of N-(3-Fluorocyclohexyl)prop-2-enamide involves the reaction of 3-fluorocyclohexylamine with prop-2-enoyl chloride in the presence of a base catalyst such as triethylamine. The reaction proceeds through an acylation mechanism, resulting in the formation of the desired product in good yield and purity. The synthesis of N-(3-Fluorocyclohexyl)prop-2-enamide is relatively straightforward and can be carried out using standard laboratory equipment and techniques.

Scientific Research Applications

N-(3-Fluorocyclohexyl)prop-2-enamide has been extensively studied in various scientific fields, including immunology, pharmacology, and medicinal chemistry. It has been shown to modulate the immune response through the activation of CB2 receptors on immune cells, leading to the suppression of inflammation and the promotion of tissue repair. N-(3-Fluorocyclohexyl)prop-2-enamide has also been investigated for its potential therapeutic effects in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.

properties

IUPAC Name

N-(3-fluorocyclohexyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14FNO/c1-2-9(12)11-8-5-3-4-7(10)6-8/h2,7-8H,1,3-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJONXPTFGIAOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCCC(C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Fluorocyclohexyl)prop-2-enamide

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